molecular formula C20H12 B1609342 Benzo[a]pyrene-7,8-d2 CAS No. 206752-38-7

Benzo[a]pyrene-7,8-d2

Cat. No.: B1609342
CAS No.: 206752-38-7
M. Wt: 254.3 g/mol
InChI Key: FMMWHPNWAFZXNH-DRSKVUCWSA-N
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Description

Benzo[a]pyrene-7,8-d2 is a deuterated derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is often used in scientific research to study the metabolic pathways and toxicological effects of benzo[a]pyrene due to its stable isotopic labeling. Benzo[a]pyrene itself is a well-known environmental pollutant and a potent carcinogen, commonly found in tobacco smoke, grilled foods, and fossil fuel emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]pyrene-7,8-d2 typically involves the deuteration of benzo[a]pyrene at the 7,8-positions. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration .

Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of high-pressure reactors and efficient catalysts to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: Benzo[a]pyrene-7,8-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Scientific Research Applications

Benzo[a]pyrene-7,8-d2 is extensively used in scientific research to:

Mechanism of Action

The mechanism of action of benzo[a]pyrene-7,8-d2 involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenesis . The primary molecular targets include DNA and various cellular proteins involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Uniqueness: Benzo[a]pyrene-7,8-d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic and toxicological studies. This makes it a valuable tool for researchers studying the detailed mechanisms of PAH metabolism and their effects on biological systems .

Properties

IUPAC Name

7,8-dideuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-DRSKVUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C2C3=C4C(=CC2=C1[2H])C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425985
Record name Benzo[a]pyrene-7,8-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-38-7
Record name Benzo[a]pyrene-7,8-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206752-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[a]pyrene-7,8-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206752-38-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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